2-methyl-N-[6-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide
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Description
The compound is a derivative of propanamide and thiadiazole. Propanamide is an amide derived from propanoic acid . Thiadiazole is a type of heterocyclic compound that has been studied for its potential anticancer properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The propanamide component has the molecular formula C4H9NO , and the thiadiazole component has the molecular formula C3H4N2OS .Future Directions
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found in many biologically active compounds such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), bleomycine, and tiazofurin (antineoplastic drugs) . These suggest a wide range of potential targets.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target . For example, some thiazole derivatives act as inhibitors of certain enzymes, while others may interact with cell receptors or DNA .
Biochemical Pathways
Given the wide range of biological activities associated with thiazole derivatives, it is likely that multiple pathways could be affected . These could potentially include pathways related to inflammation, microbial infection, viral replication, and cancer cell proliferation .
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability . They are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the compound’s absorption and distribution within the body.
Result of Action
Based on the known biological activities of thiazole derivatives, potential effects could include reduced inflammation, inhibition of microbial growth or viral replication, and cytotoxic effects on cancer cells .
Properties
IUPAC Name |
2-methyl-N-[6-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylpyridazin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O2S2/c1-7(2)12(21)14-9-4-5-11(18-17-9)22-6-10(20)15-13-19-16-8(3)23-13/h4-5,7H,6H2,1-3H3,(H,14,17,21)(H,15,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSILILBDNHSEPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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